benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate
Overview
Description
Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin b . Cathepsin B is a protease involved in protein degradation and has been implicated in several diseases when dysregulated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 2-methylpiperidine.
Formation of Intermediate: The benzylamine is reacted with a suitable protecting group to form a protected intermediate.
Cyclization: The protected intermediate undergoes cyclization to form the piperidine ring.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various bioactive compounds.
Comparison with Similar Compounds
Benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate: This compound differs in its stereochemistry, which can lead to different chemical and biological properties.
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate: Another stereoisomer with distinct characteristics.
Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate: Yet another stereoisomer with unique properties.
Uniqueness: The uniqueness of benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate lies in its specific stereochemistry, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLSXOAEXCBESC-AAEUAGOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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